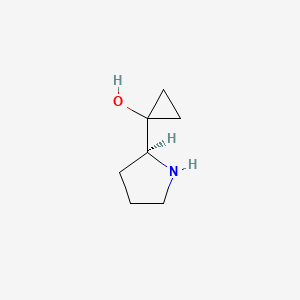
1,2-difluoro-3-(4-pentylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C18H27F2 It is a derivative of cyclohexane, where the phenyl group is substituted with two fluorine atoms at the 2 and 3 positions, and a pentyl group is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Reagents: Boronic acid or boronate esters
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-difluoro-3-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3)
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-difluoro-3-(4-pentylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentyl-(3,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,3-dichlorophenyl)cyclohexane
Uniqueness
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the pentyl group also contributes to its distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H24F2 |
|---|---|
Peso molecular |
266.37 g/mol |
Nombre IUPAC |
1,2-difluoro-3-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C17H24F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-8,13-14H,2-4,6,9-12H2,1H3 |
Clave InChI |
CLQUSRBWROFWKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-phenyl]-ethanone](/img/structure/B8389221.png)










![4-[(3-Iodophenyl)amino]-6-aminoquinazoline](/img/structure/B8389300.png)
![7-(2-Chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine](/img/structure/B8389312.png)
